(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate
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Overview
Description
(1R)-1-{[({[(2,5-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE is a complex organic compound characterized by its unique structure, which includes a quinolizine core and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{[({[(2,5-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE typically involves multiple steps, starting with the preparation of the quinolizine core This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-{[({[(2,5-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler, hydrogenated compounds.
Scientific Research Applications
(1R)-1-{[({[(2,5-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-{[({[(2,5-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-{[({[(2,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE
- (1R)-1-{[({[(3,5-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE
Uniqueness
The uniqueness of (1R)-1-{[({[(2,5-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H22Cl2N2O5S |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2,5-dichlorophenoxy)sulfonylcarbamate |
InChI |
InChI=1S/C17H22Cl2N2O5S/c18-13-6-7-14(19)16(10-13)26-27(23,24)20-17(22)25-11-12-4-3-9-21-8-2-1-5-15(12)21/h6-7,10,12,15H,1-5,8-9,11H2,(H,20,22)/t12-,15?/m0/s1 |
InChI Key |
BSJGCPRSXNOXIC-SFVWDYPZSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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